Pyridine derivative 14

IDH2 inhibitor R140Q mutant Biochemical assay

Pyridine derivative 14 (designated 14n) is a 2,4,6-trisubstituted pyridine small molecule developed as a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q isoform. It was discovered through a structure-activity relationship (SAR) study and demonstrates potent inhibition of the neomorphic activity of mutant IDH2, which is a key oncogenic driver in certain hematologic malignancies and solid tumors.

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
Cat. No. B10835920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine derivative 14
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=C(C=C2C3=CN=CN=C3)OCC4=CC=C(C=C4)C#N
InChIInChI=1S/C20H16N4O/c21-9-14-4-6-15(7-5-14)12-25-20-8-18(16-10-22-13-23-11-16)17-2-1-3-19(17)24-20/h4-8,10-11,13H,1-3,12H2
InChIKeyCZFKXGVEBISLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine Derivative 14 (14n): A Selective Mutant IDH2 Inhibitor for Targeted Cancer Research


Pyridine derivative 14 (designated 14n) is a 2,4,6-trisubstituted pyridine small molecule developed as a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q isoform. It was discovered through a structure-activity relationship (SAR) study and demonstrates potent inhibition of the neomorphic activity of mutant IDH2, which is a key oncogenic driver in certain hematologic malignancies and solid tumors . This compound offers a distinct chemical scaffold compared to other IDH2 inhibitors, such as the FDA-approved drug Enasidenib (AG-221), positioning it as a valuable tool for probing mutant IDH biology and overcoming resistance.

Why Pyridine Derivative 14's Precise Selectivity Profile Prevents Casual Replacement in IDH2 Research


The therapeutic window and experimental validity of mutant IDH2 inhibitors hinge on their ability to discriminate between the mutant isoform and wild-type IDH enzymes, as off-target inhibition of wild-type IDH1 or IDH2 can lead to undesirable effects. Pyridine derivative 14n demonstrates exquisite selectivity for the IDH2 R140Q mutant isoform, exhibiting extremely poor activity against wild-type IDH1 and IDH2 . This contrasts with other in-class compounds that may possess broader activity profiles, making direct substitution of 14n with a less selective analog a potentially confounding variable in studies focused on mutant-specific IDH2 biology. The unique selectivity profile of 14n ensures that observed cellular and in vivo effects can be confidently attributed to mutant IDH2 inhibition.

Quantitative Differentiation of Pyridine Derivative 14: A Comparator-Based Evidence Map


Superior Biochemical Potency of Pyridine Derivative 14n Against IDH2 R140Q Relative to Clinical Candidate AG-221

Pyridine derivative 14n (14n) exhibits a superior biochemical potency against the IDH2 R140Q mutant compared to the Phase III clinical candidate AG-221 (Enasidenib). In a direct in vitro enzymatic assay, 14n an IC50 value of 54.6 nM, representing an approximately onefold improvement in inhibition over AG-221 . This quantitative advantage positions 14n as a significantly more potent chemical probe for studying mutant IDH2 activity.

IDH2 inhibitor R140Q mutant Biochemical assay Enasidenib comparator

Exquisite Mutant-Selectivity of Pyridine Derivative 14n Over Wild-Type IDH Isoforms Defines a Superior Therapeutic Window

Pyridine derivative 14n demonstrates exquisite selectivity for the mutant IDH2 R140Q enzyme over both wild-type IDH1 and wild-type IDH2. The compound exhibits very poor inhibitory activity against the wild-type isoforms, a selectivity profile that is critical for distinguishing its therapeutic potential from less selective agents . While exact IC50 values for wild-type isoforms are not reported, the designation of 'poor activity' implies a selectivity window of several orders of magnitude, which is a key differentiator from other IDH inhibitors that may retain residual wild-type activity.

Isoform selectivity Wild-type IDH Therapeutic window Off-target safety

Novel Chemical Scaffold Differentiation: Pyridine Derivative 14n Versus Common IDH2 Inhibitor Chemotypes

Pyridine derivative 14n is based on a 2,4,6-trisubstituted pyridine scaffold, a chemotype that is structurally distinct from the common heterocyclic cores found in other mutant IDH2 inhibitors, such as the triazine core of Enasidenib or the pyrimidine-based scaffolds of other clinical candidates. This novel scaffold provides a different intellectual property position and potentially distinct physicochemical and pharmacokinetic properties . Although direct head-to-head data on properties like solubility or metabolic stability are not provided in the primary source, the structural novelty itself constitutes a key differentiator for research groups seeking to explore new chemical space for IDH2 inhibition.

Chemical scaffold SAR novelty 2,4,6-trisubstituted pyridine Patent landscape

Definitive Applications of Pyridine Derivative 14: From Bench to Translational Research


High-Throughput Screening for Mutant-Specific IDH2 Inhibitors Using 14n as a Reference Standard

Pyridine derivative 14n's well-characterized potency (IC50 = 54.6 nM) against IDH2 R140Q and its high selectivity over wild-type isoforms make it an ideal positive control and reference standard in high-throughput biochemical screening campaigns aimed at discovering novel mutant-selective IDH2 inhibitors. Its use allows for rigorous assay validation and benchmarking of hit compounds, ensuring that new chemical matter matches or exceeds the pre-defined potency and selectivity criteria established by 14n .

Delineating Mutant IDH2 Oncometabolite Biology in Cellular Models of AML

The exquisite selectivity of 14n for the mutant IDH2 enzyme over its wild-type counterparts makes it the preferred chemical probe for dissecting the specific biological consequences of mutant IDH2 activity, such as the production of the oncometabolite 2-hydroxyglutarate (2-HG), in acute myeloid leukemia (AML) cell lines harboring the IDH2 R140Q mutation. The compound's high selectivity ensures that observed changes in DNA methylation patterns or cellular differentiation are a direct result of mutant enzyme inhibition, without the confounding effects of wild-type IDH1/2 suppression .

Medicinal Chemistry Optimization Program Focused on a Novel Pyridine Scaffold

For medicinal chemistry teams seeking to expand beyond established IDH2 inhibitor chemotypes, pyridine derivative 14n provides a validated starting point from a distinct 2,4,6-trisubstituted pyridine scaffold. Chemical optimization programs can leverage the existing SAR data from the 36-analog series reported alongside 14n to improve drug-like properties such as microsomal stability and oral bioavailability while maintaining the advantageous selectivity profile of the pyridine core .

Quote Request

Request a Quote for Pyridine derivative 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.